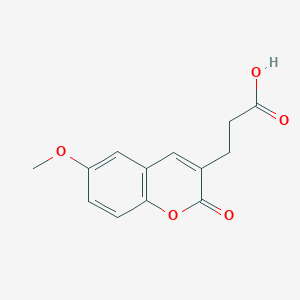
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene with propanoic acid under specific conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Methanesulfonic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-2-oxo-2H-chromen-3-yl)acetic acid
- 7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- 3-Methyl-2-oxo-2H-chromen-7-yl propionate
Uniqueness
3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific methoxy substitution, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
3-(6-methoxy-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Clé InChI |
ACIWRVLMNKBTGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
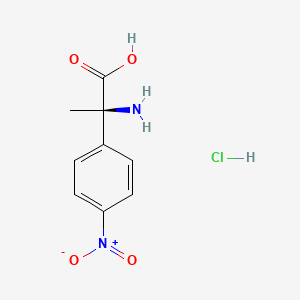

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

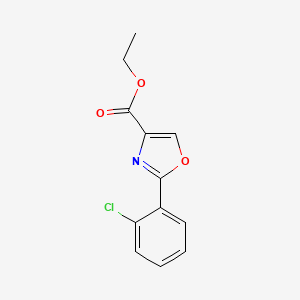
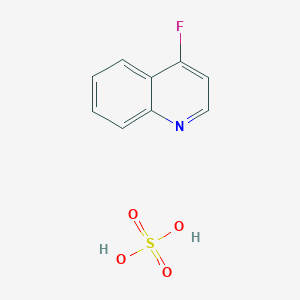
![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
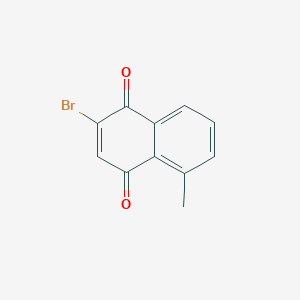

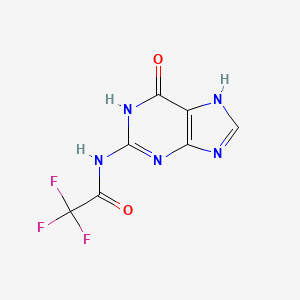

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
